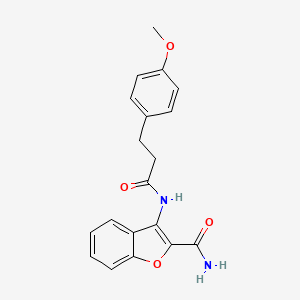

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A benzofuran-β-alaninamide based chemosensor, similar to the compound , was designed and synthesized for selective detection of Fe3+ ions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The compound “3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide” has been studied for its binding ability towards Fe3+ ions in DMSO/H2O solution . The probe exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, the quantum yield was determined to be 0.248 for a similar compound and 0.447 for the iron complex .Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

Compounds derived from benzofuran, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2) activities, along with pronounced analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac. The research highlights the potential of benzofuran derivatives in the development of new therapeutic agents for inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Properties

New 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized, characterized, and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds exhibit a broad spectrum of bioactivities, including significant antimicrobial and antioxidant properties, indicating their potential as lead compounds for developing new treatments against infections and oxidative stress-related conditions (Lavanya, Sribalan, & Padmini, 2017).

Neuroprotective and Antioxidant Effects

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potent ROS scavenging and antioxidant activities. This research supports the potential use of benzofuran derivatives as neuroprotective agents, offering a promising approach for treating neurodegenerative diseases (Cho et al., 2015).

Supramolecular Chemistry and Material Science

The benzofuran derivative N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of self-assembly, forming a π-stack surrounded by a triple helical network of hydrogen bonds. This unique supramolecular structure may offer insights into the design of new materials, including potential applications in columnar liquid crystals and other advanced material science applications (Lightfoot, Mair, Pritchard, & Warren, 1999).

Antiplatelet Aggregation Activity

4‐Methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives were synthesized and evaluated for their antiplatelet aggregation activities. Compounds within this series demonstrated significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), highlighting their potential as novel antiplatelet agents with lower cytotoxicity and high efficacy, which could lead to safer and more effective treatments for preventing thrombotic events (Liu, Chen, Qiu, & Zhang, 2019).

Mechanism of Action

Target of Action

The primary target of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is Fe3+ ions . This compound has been designed and synthesized for the selective detection of Fe3+ ions .

Mode of Action

The compound interacts with its target, the Fe3+ ions, through a binding process. The binding ability of the compound towards Fe3+ ions has been studied in a DMSO/H2O solution . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds to Fe3+ ions .

Result of Action

The result of the compound’s action is a significant fluorescence enhancement, which can be used for the detection of Fe3+ ions . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent used. For instance, the compound’s binding ability towards Fe3+ ions has been studied in a DMSO/H2O solution . The compound’s performance may vary in different environments.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs.

properties

IUPAC Name |

3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-13-9-6-12(7-10-13)8-11-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-7,9-10H,8,11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZOMBQXDZOSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

![6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B2882310.png)

![N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882318.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)